molecular formula C18H23ClN2 B133112 Cyclizine hydrochloride CAS No. 303-25-3

Cyclizine hydrochloride

Cat. No.: B133112
CAS No.: 303-25-3
M. Wt: 302.8 g/mol
InChI Key: UKPBEPCQTDRZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Cyclizine hydrochloride undergoes various chemical reactions:

Comparison with Similar Compounds

Cyclizine hydrochloride can be compared with other similar compounds:

This compound stands out due to its balanced efficacy and side effect profile, making it a preferred choice for many patients .

Properties

IUPAC Name

1-benzhydryl-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-25-3
Record name Cyclizine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclizine hydrochloride [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclizine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.580
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0O1NHP4WE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclizine hydrochloride
Reactant of Route 2
Reactant of Route 2
Cyclizine hydrochloride
Reactant of Route 3
Reactant of Route 3
Cyclizine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cyclizine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Cyclizine hydrochloride
Reactant of Route 6
Reactant of Route 6
Cyclizine hydrochloride
Customer
Q & A

Q1: How does cyclizine hydrochloride exert its antiemetic effects?

A1: this compound primarily acts as an antagonist at histamine H1 receptors. [] This action helps to suppress the vomiting reflex, especially motion sickness, by blocking the binding of histamine to these receptors in the brain's vomiting center and the vestibular system. [, , ]

Q2: Does this compound affect other neurotransmitter systems besides histamine?

A2: Research indicates that this compound also exhibits anticholinergic properties, suggesting an interaction with muscarinic acetylcholine receptors. [, ] At higher doses, it can block the effects of serotonin. []

Q3: What is the chemical structure and molecular formula of this compound?

A3: this compound is 1-benzhydryl-4-methylpiperazine hydrochloride. Its molecular formula is C18H22N2 · HCl. []

Q4: What is the molecular weight of this compound?

A4: The molecular weight of this compound is 302.85 g/mol. []

Q5: Is there X-ray powder diffraction data available for this compound?

A5: Yes, research has reported X-ray powder diffraction data for this compound. Its crystal structure is orthorhombic, belonging to the space group Pna21 (or Pnam), with unit cell dimensions a = 11.816(1) Å, b = 13.609(2) Å, c = 9.999(1) Å, and Z = 4. The calculated density (Dx) is 1.251 g/cm3. []

Q6: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A6: Several methods have been developed for the analysis of this compound, including:

  • High-Performance Liquid Chromatography (HPLC): This technique offers accurate and reproducible quantification of this compound in tablets and other dosage forms. [, , , ] Reverse-phase HPLC with UV detection is frequently utilized. [, , ]
  • Gas-Liquid Chromatography (GLC): This method, particularly with nitrogen-phosphorus detection, has been successfully used to measure this compound concentrations in biological samples like blood and urine. []
  • Ion-Responsive Electrodes: This approach allows for the assay of this compound in tablets through potentiometric titration with sodium tetraphenylborate. []
  • Spectrophotometry: Spectrophotometric methods, including modified area under the curve and mean centering of ratio spectra, provide sensitive and selective determination of this compound in various dosage forms, often in combination with other drugs. []

Q7: Have any UPLC methods been developed for the analysis of this compound and its impurities?

A7: Yes, micellar Ultra Performance Liquid Chromatography (UPLC) methods have been developed for the simultaneous analysis of this compound and its impurity, benzhydrol. [] These methods utilize a Hypersil gold C8 column and a mobile phase consisting of sodium dodecyl sulphate and acetonitrile, offering improved resolution and sensitivity compared to traditional HPLC techniques.

Q8: Are there formulations designed to enhance the delivery of this compound?

A8: Researchers are exploring intranasal dosage forms using nanocrystals of this compound to potentially improve bioavailability and achieve faster onset of action. [, ]

Q9: What is the typical pharmacokinetic profile of this compound after oral administration?

A9: Following oral administration, this compound is absorbed into the bloodstream. The peak blood concentration (Cmax) is typically observed around 2-4 hours post-dose. [, ] It undergoes hepatic metabolism, and only a small fraction of the administered dose (0.01%) is excreted unchanged in the urine within 24 hours. []

Q10: Has the bioequivalence of different this compound tablet formulations been studied?

A10: Yes, bioequivalence studies have been conducted to compare different brands of this compound tablets. Results from a randomized, open-label, single-dose study indicated bioequivalence between a test formulation and a reference product (Valoid 50 mg) based on the pharmacokinetic parameters Cmax and AUC (area under the curve). []

Q11: What are the primary clinical uses of this compound?

A11: this compound is primarily prescribed for the prevention and treatment of nausea and vomiting associated with various conditions, including:

  • Motion sickness: this compound effectively reduces the symptoms of motion sickness, such as nausea, vomiting, and dizziness. [, , , , ]
  • Postoperative nausea and vomiting: It can be used to prevent or treat nausea and vomiting following surgical procedures. []
  • Vertigo: this compound may provide relief from vertigo, particularly when associated with inner ear disorders. [, , , ]

Q12: Are there any documented cases of this compound intoxication?

A12: Yes, accidental ingestion of this compound, primarily by children, has been reported. Symptoms of intoxication include excitement, ataxia, hallucinations, flushed face, and dilated pupils. []

Q13: How does the effectiveness of this compound in preventing motion sickness compare to other drugs like hyoscine and meclizine hydrochloride?

A13: Controlled trials have been conducted to evaluate the efficacy of this compound compared to other antiemetic agents:

  • Meclizine hydrochloride: Meclizine hydrochloride and this compound share similar efficacy profiles in managing motion sickness and vertigo. [, ]

Q14: What are some areas of ongoing research related to this compound?

A14: Current research focuses on:

  • Drug delivery: Developing novel drug delivery systems, such as intranasal formulations using nanocrystals, to enhance bioavailability and target specific tissues. [, ]
  • Structure-activity relationships: Investigating the relationship between the chemical structure of this compound and its pharmacological activity to potentially design more potent and selective antiemetic agents. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.